1-(4-Tert-butylphenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-Tert-butylphenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound featuring a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Tert-butylphenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route might start with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the tetrahydrofuran-2-ylmethyl group and the tert-butylphenyl substituent. Key steps may include:
Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a Paal-Knorr pyrrole synthesis, where a diketone reacts with an amine under acidic conditions.
Introduction of the tetrahydrofuran-2-ylmethyl group: This step might involve a nucleophilic substitution reaction, where a suitable leaving group is replaced by the tetrahydrofuran-2-ylmethyl moiety.
Attachment of the tert-butylphenyl group: This could be accomplished via a Friedel-Crafts alkylation reaction, using tert-butylbenzene and an appropriate catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Tert-butylphenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions vary depending on the specific substitution reaction, but typical reagents include halides for nucleophilic substitutions and Lewis acids for electrophilic substitutions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-Tert-butylphenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its stability and functional versatility.
Mechanism of Action
The mechanism by which 1-(4-Tert-butylphenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
1-(4-Tert-butylphenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: can be compared with other chromeno[2,3-c]pyrrole derivatives, such as:
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group, in particular, can influence the compound’s steric and electronic properties, differentiating it from similar molecules.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C28H31NO4 |
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Molecular Weight |
445.5 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-6,7-dimethyl-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H31NO4/c1-16-13-21-22(14-17(16)2)33-26-23(25(21)30)24(18-8-10-19(11-9-18)28(3,4)5)29(27(26)31)15-20-7-6-12-32-20/h8-11,13-14,20,24H,6-7,12,15H2,1-5H3 |
InChI Key |
LJHIHQBNTUFWAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CC4CCCO4)C5=CC=C(C=C5)C(C)(C)C |
Origin of Product |
United States |
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